molecular formula C41H65N11O9 B14763801 Novokinin acetate

Novokinin acetate

Cat. No.: B14763801
M. Wt: 856.0 g/mol
InChI Key: XUGBIBJUJPZXFG-UNHDVCAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novokinin acetate is a synthetic peptide that has garnered attention for its potential therapeutic applications. It is known for its anti-inflammatory and hypotensive properties, making it a promising candidate for treating conditions such as rheumatoid arthritis and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

Novokinin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Novokinin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .

Mechanism of Action

Novokinin acetate exerts its effects primarily through the angiotensin type II receptor (AT2R). It acts as an agonist, binding to the receptor and triggering a cascade of molecular events that lead to vasodilation and anti-inflammatory effects. The peptide also influences the production of anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) and modulates the renin-angiotensin system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Novokinin Acetate

This compound is unique in its dual action on both the AT2R and the prostacyclin (IP) receptor, which contributes to its potent hypotensive and anti-inflammatory effects. This dual mechanism distinguishes it from other peptides and drugs that target the renin-angiotensin system .

Properties

Molecular Formula

C41H65N11O9

Molecular Weight

856.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C39H61N11O7.C2H4O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;1-2(3)4/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

XUGBIBJUJPZXFG-UNHDVCAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.